molecular formula C5H5BrOS B151693 (4-Bromothiophen-2-yl)methanol CAS No. 79757-77-0

(4-Bromothiophen-2-yl)methanol

Cat. No. B151693
CAS RN: 79757-77-0
M. Wt: 193.06 g/mol
InChI Key: PXZNJHHUYJRFPZ-UHFFFAOYSA-N
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Description

While the provided papers do not directly discuss (4-Bromothiophen-2-yl)methanol, they do provide insights into related compounds and methodologies that could be relevant for the analysis of this compound. The first paper discusses the synthesis of a bithiophene derivative, which is structurally related to (4-Bromothiophen-2-yl)methanol . The second paper details the synthesis and crystal structure of a complex molecule that includes a methanol group, which is a functional group also present in (4-Bromothiophen-2-yl)methanol .

Synthesis Analysis

The synthesis of related thiophene derivatives, as mentioned in the first paper, involves a reaction between dibromothiophene and sodium methylate/methanol in the presence of KI/CuO, followed by a palladium-catalyzed coupling to yield a bithiophene . This method could potentially be adapted for the synthesis of (4-Bromothiophen-2-yl)methanol by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The second paper provides an example of how molecular structure can be determined using spectroscopic methods such as NMR, IR, and MS, as well as X-ray diffraction crystallography . These techniques could be applied to (4-Bromothiophen-2-yl)methanol to deduce its structure and confirm the synthesis.

Chemical Reactions Analysis

Although the papers do not directly address the chemical reactions of (4-Bromothiophen-2-yl)methanol, the methodologies described could be relevant. For instance, the use of Grignard reagents in the synthesis of complex molecules, as described in the second paper, could be a potential route for further functionalization of (4-Bromothiophen-2-yl)methanol .

Physical and Chemical Properties Analysis

The physical properties such as melting point, density, and crystallinity can be inferred from the crystallographic data provided in the second paper . The chemical properties, such as reactivity and stability, could be extrapolated from the known behavior of similar thiophene compounds and methanol derivatives discussed in both papers .

Scientific Research Applications

Reactions and Product Formation

  • The reaction of bromoiodothiophenes with sodium methoxide in methanol has been investigated, revealing a halogen-dance mechanism. This process leads to the formation of various bromothiophene compounds, including 4-bromo-2-methoxythiophene (Gronowitz, Hallberg, & Glennow, 1980).

Catalysis and Synthesis

  • Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol was synthesized for catalytic asymmetric addition to aldehydes. This demonstrated the potential of using heterocycle-based backbones for catalytic asymmetric induction reactions (Wang et al., 2008).
  • (1,3-Butadien-2-yl)methanols were synthesized from aldehydes, highlighting the utility of (4-bromobut-2-ynyl)trimethylsilane in the synthesis of compounds with significant enantioselectivity (Durán-Galván & Connell, 2010).

Photophysical Properties

  • Novel 4-Aryl substituted thiophene derivatives, synthesized using 4-bromothiophene-2-carbaldehyde, demonstrated promising qualities as functional organic light-emitting diode materials. Their UV-Vis absorption and photoluminescent spectra were extensively studied (Xu & Yu, 2011).

Molecular Dynamics and Reactions

  • The photochemical decomposition of polybrominated diphenyl ether congeners in methanol/water was examined, providing insights into the environmental fate and behavior of these compounds (Eriksson, Green, Marsh, & Bergman, 2004).
  • A study on methanol acceleration of DMPC flip-flop and transfer revealed significant impacts on lipid dynamics, emphasizing the influence of methanol on biomembrane studies (Nguyen et al., 2019).

Biotransformation and Microbial Synthesis

  • The production of chiral intermediates for drugs like Betahistine using biocatalysts such as Kluyveromyces sp. in aqueous two-phase systems demonstrated the potential of microbial cells in biotransformation reactions (Ni, Zhou, & Sun, 2012).

Energy and Catalysis Research

  • The conversion of methanol to hydrocarbons using zeolite catalysts was examined, discussing mechanisms such as the formation of initial carbon-carbon bonds, providing insights into methanol synthesis and catalysis (Hutchings, Watson, & Willock, 1999).

Safety And Hazards

The compound is classified under the GHS07 hazard class . It carries the signal word “Warning” and has the hazard statements H302, H315, H319, H332, and H335 . These statements indicate that the compound may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . The precautionary statements P280, P305+P351+P338, and P310 suggest that protective gloves/eye protection/face protection should be worn, and that in case of contact with eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

(4-bromothiophen-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrOS/c6-4-1-5(2-7)8-3-4/h1,3,7H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZNJHHUYJRFPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383705
Record name (4-bromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Bromothiophen-2-yl)methanol

CAS RN

79757-77-0
Record name 4-Bromo-2-thiophenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79757-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-bromothiophen-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383705
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Bromo-2-thienyl)methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
H Pan, W Sha, J Du, L Zhao, J Wang… - Available at SSRN … - papers.ssrn.com
Lithium-sulfur (Li-S) batteries are widely regarded as the promising battery system that meet the high energy density requirement up to 500 Wh kg-1. However, the serious shuttle effect …
Number of citations: 0 papers.ssrn.com
G Chelucci, S Figus - Journal of Molecular Catalysis A: Chemical, 2014 - Elsevier
The pair NaBH 4 -TMEDA as hydride source and a palladium catalyst in THF prove to be an efficient system for the hydrodehalogenation of halogenated heterocycles with one or more …
Number of citations: 33 www.sciencedirect.com
A Juillerat, C Heinis, I Sielaff, J Barnikow… - …, 2005 - Wiley Online Library
Fusion proteins of human O 6 ‐alkylguanine‐DNA alkyltransferase (AGT) can be specifically labeled with a wide variety of synthetic probes in mammalian cells; this makes them an …
C Jagusch, M Negri, UE Hille, Q Hu, M Bartels… - Bioorganic & medicinal …, 2008 - Elsevier
Novel chemical entities were prepared via Suzuki and S N reaction as AC-ring substrate mimetics of CYP17. The synthesised compounds 1–31 were tested for activity using human …
Number of citations: 86 www.sciencedirect.com
M Walker - 2020 - search.proquest.com
Photodynamic therapy (PDT) is minimally invasive medical procedure used for treatment of various cancers. PDT uses a small molecule photosensitizer (PS) that, when in the presence …
Number of citations: 3 search.proquest.com
R Bodagh - 2019 - search.proquest.com
… 4-bromothiophen-2-yl methanol (1.03 g, 4.94 mmol, purchased from AstaTech) was dissolved in anhydrous N,N-Dimethylformamide (15 mL) and stirred for 3 minutes at room …
Number of citations: 3 search.proquest.com

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